4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one
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Overview
Description
Bi-5-(1-(3-Chloro-5-(trifluoromethyl)pyrid-2-yl)-3-methyl-1H-pyrazole)-4’-(1-phenyl-1H-5-pyrazolol) is a complex organic compound that features a combination of pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bi-5-(1-(3-Chloro-5-(trifluoromethyl)pyrid-2-yl)-3-methyl-1H-pyrazole)-4’-(1-phenyl-1H-5-pyrazolol) typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Bi-5-(1-(3-Chloro-5-(trifluoromethyl)pyrid-2-yl)-3-methyl-1H-pyrazole)-4’-(1-phenyl-1H-5-pyrazolol) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reactive form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which Bi-5-(1-(3-Chloro-5-(trifluoromethyl)pyrid-2-yl)-3-methyl-1H-pyrazole)-4’-(1-phenyl-1H-5-pyrazolol) exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bi-5-(1-(3-Chloro-5-(trifluoromethyl)pyrid-2-yl)-3-methyl-1H-pyrazole)-4’-(1-phenyl-1H-5-pyrazolol) include other pyrazole and pyridine derivatives that share structural features and functional groups.
Uniqueness
The uniqueness of Bi-5-(1-(3-Chloro-5-(trifluoromethyl)pyrid-2-yl)-3-methyl-1H-pyrazole)-4’-(1-phenyl-1H-5-pyrazolol) lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5O/c1-11-8-16(17-12(2)27-28(19(17)30)14-6-4-3-5-7-14)29(26-11)18-15(21)9-13(10-25-18)20(22,23)24/h3-10,27H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKXYOJVUVCSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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